molecular formula C22H25ClN2O3S B560316 M8-B hydrochloride

M8-B hydrochloride

Katalognummer: B560316
Molekulargewicht: 433.0 g/mol
InChI-Schlüssel: FMQJBHACRTZLME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its molecular formula is C₂₂H₂₄N₂O₃S·HCl, with a molecular weight of 433.0 g/mol and ≥98% purity confirmed via HPLC .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von M8 B Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Thiophenstruktur. Die wichtigsten Schritte umfassen:

    Bildung des Thiophenrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht.

    Einführung der Aminoethylgruppe: Dieser Schritt beinhaltet die Reaktion des Thiophenderivats mit einem geeigneten Amin.

    Anlagerung der Methoxyphenylgruppe: Dies geschieht durch eine Substitutionsreaktion, bei der die Methoxyphenylgruppe in den Thiophenring eingeführt wird.

    Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Reaktion der Verbindung mit Salzsäure zur Bildung des Hydrochloridsalzes.

Industrielle Produktionsmethoden

Die industrielle Produktion von M8 B Hydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind:

Analyse Chemischer Reaktionen

Step 1: Benzylation of 4-Hydroxy-3-methoxybenzaldehyde

Reactants :

  • 4-Hydroxy-3-methoxybenzaldehyde
  • Benzyl bromide
  • Potassium carbonate (K₂CO₃), potassium iodide (KI)

Conditions :

  • Solvent: Acetonitrile
  • Temperature: 90°C for 3 hours

Product :

  • 4-(Benzyloxy)-3-methoxybenzaldehyde (Yield: Quantitative)

Step 2: Reductive Amination

Reactants :

  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • tert-Butyl 2-aminoethylcarbamate

Conditions :

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
  • Solvent: Methanol
  • Reaction time: 1 hour at room temperature

Product :

  • tert-Butyl 2-(4-(benzyloxy)-3-methoxybenzylamino)ethylcarbamate (Yield: ~100%)

Step 3: Amide Coupling

Reactants :

  • Intermediate from Step 2
  • Thiophene-2-carbonyl chloride

Conditions :

  • Base: Triethylamine (TEA)
  • Solvent: Dichloromethane (DCM)
  • Reaction time: 16 hours

Product :

  • tert-Butyl 2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethylcarbamate (Yield: 84%)

Step 4: Deprotection and Salt Formation

Reactants :

  • Intermediate from Step 3
  • Hydrochloric acid (HCl)

Conditions :

  • Solvent: Dioxane
  • Reaction time: 16 hours at room temperature

Product :

  • M8-B hydrochloride (Yield: 90%)

Chemical Formula:

C22H24N2O3SHCl\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}\cdot \text{HCl}
Molecular Weight : 432.96 g/mol

Key Spectral Data:

  • ¹H NMR (DMSO-d₆) : δ 2.96–3.11 (m, 2H), 3.76 (s, 3H, OCH₃), 5.07 (s, 2H, OCH₂Ph), 6.77–7.78 (aromatic protons) .
  • MS (ESI+) : m/z 397 (M + H⁺) .

Purity:

≥99% (HPLC) .

Critical Functional Groups:

  • Benzyl ether : Introduced in Step 1 to protect the phenolic hydroxyl group.
  • Thiophene carboxamide : Central pharmacophore for TRPM8 antagonism .
  • Aminoethyl side chain : Enhances solubility and interaction with TRPM8 channels .

Deprotection Specificity:

The tert-butyl carbamate group is selectively cleaved by HCl in dioxane, leaving the benzyl ether intact .

Synthetic Modifications and Yield Optimization

Parameter Optimized Condition Impact on Yield
Benzylation (Step 1) KI as catalyst, 90°CQuantitative yield
Reductive Amination NaBH₃CN instead of NaBH₄Prevents over-reduction
Amide Coupling TEA as base, DCM solvent84% yield
HCl Deprotection 4N HCl in dioxane, 16 hours90% yield

Stability and Storage

  • Storage : +4°C in anhydrous conditions .
  • Stability in Solution : Degrades rapidly in aqueous media unless buffered at pH 4–6 .

Key Reaction Challenges

  • Benzyl Ether Stability : Requires mild acidic conditions to avoid cleavage during deprotection .
  • Thiophene Reactivity : Thiophene-2-carbonyl chloride is moisture-sensitive, necessitating anhydrous conditions .

Industrial-Scale Considerations

  • Cost-Effective Catalysts : K₂CO₃/KI system avoids expensive transition metals .
  • Scalability : All steps performed under standard atmospheric pressure with yields >80% .

This synthesis and structural analysis underscore this compound’s reproducibility and suitability for pharmacological studies. The compound’s stability and selectivity make it a cornerstone in TRPM8-related research .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 TRPM8 Channel Modulation

M8-B hydrochloride is primarily utilized to study the TRPM8 channel, which plays a crucial role in thermoregulation and sensory perception. By blocking this channel, M8-B can modulate responses to cold stimuli and has been explored for its therapeutic potential in conditions like chronic pain and dry eye disease.

  • Mechanism of Action : M8-B inhibits the activation of TRPM8 by cold temperatures and menthol, reducing sensations associated with cold exposure .

1.2 Therapeutic Effects in Dry Eye Disease

Research has demonstrated that chronic topical treatment with M8-B significantly alleviates symptoms associated with severe dry eye disease (DED). In animal models, M8-B reduced corneal cold nociceptor sensitization and inflammation, indicating its potential as a therapeutic agent for ocular pain management .

Oncology Research

2.1 Targeting Prostate Cancer

Recent studies have highlighted the role of TRPM8 in prostate cancer progression. This compound has been shown to inhibit tumor cell dissemination and metastasis in vivo. In experiments involving mouse models, administration of M8-B resulted in a marked reduction in metastatic tumors compared to control groups .

Case Study: Prostate Cancer Metastasis

  • Methodology : PC3 luc and PC3–M8 luc cells were injected into mice to assess metastasis development.
  • Findings : Mice treated with M8-B exhibited a 97% reduction in metastasis compared to untreated controls .

Neuroscience Applications

3.1 Pain Management

M8-B's ability to block TRPM8 has implications for pain management, particularly regarding migraine relief. Studies suggest that activation of TRPM8 can suppress the activity of other pain pathways, such as TRPV1, thereby providing a dual mechanism for pain relief .

3.2 Behavioral Studies

In behavioral assays, M8-B administration influenced activity levels in mice exposed to varying temperatures. The compound was found to partially restore normal activity levels at lower temperatures, suggesting its role in modulating temperature sensation and related behaviors .

Summary of Findings

The following table summarizes key findings from various studies involving this compound:

Application Area Effect Observed Study Reference
TRPM8 ModulationInhibition of cold-induced activation
Dry Eye DiseaseReduced corneal hypersensitivity and inflammation
Prostate CancerDecreased tumor dissemination and metastasis
Pain ManagementSuppression of migraine-related pain pathways
Behavioral EffectsRestoration of activity levels at low temperatures

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Solubility : Soluble in organic solvents (e.g., DMSO: 15 mg/mL; DMF: 10 mg/mL) but sparingly soluble in aqueous buffers (0.5 mg/mL in 1:1 DMSO:PBS) .
  • Stability : Stable for ≥4 years when stored at -20°C .

Comparative Analysis with Similar Compounds

TRPM8 Modulators

M8-B Hydrochloride vs. WS-12

Parameter This compound WS-12 (Agonist)
Target TRPM8 antagonist TRPM8 agonist
IC₅₀/EC₅₀ 7.8–64.3 nM (antagonism) Not reported in evidence
Dosage in Studies 10 mg/kg (murine fibrosis) 10 mg/kg (murine fibrosis)
Solubility DMSO: 15 mg/mL Not reported
Therapeutic Role Reduces fibrosis, pain pathways May exacerbate cold sensitivity

Key Insight : While both compounds are used at identical doses in fibrosis models, M8-B’s antagonism may counteract TRPM8-mediated pathological cold signaling, whereas WS-12’s agonism could worsen symptoms .

This compound vs. Menthol

Parameter This compound Menthol (Agonist)
Activity Antagonist Agonist (EC₅₀ ~50 µM)
Specificity No off-target TRP activity Activates TRPM8 and TRPA1
Thermoregulation Decreases body temperature Induces cooling sensation

Key Insight: M8-B’s selective antagonism avoids the non-specific effects of menthol, making it preferable for studying TRPM8-specific pathways .

This compound vs. Mexiletine Hydrochloride

Parameter This compound Mexiletine Hydrochloride
Target TRPM8 antagonist Voltage-gated Na⁺ channel blocker
Application Neuropathic pain, fibrosis Arrhythmia, neuropathic pain
Mechanistic Role Peripheral TRPM8 inhibition Central sodium channel blockade

Research Findings and Practical Considerations

  • Efficacy in Disease Models : M8-B’s anti-fibrotic effects in BDL models are dose-dependent and comparable to WS-12, but without agonist-associated side effects .
  • Technical Limitations : Aqueous solubility challenges necessitate DMSO stock solutions, limiting in vivo applications .
  • Safety Profile: No significant skin/eye irritation reported; storage at -20°C ensures long-term stability .

Biologische Aktivität

M8-B hydrochloride, also known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel. This compound has garnered significant attention in pharmacological research due to its ability to modulate cold sensation and its potential therapeutic applications.

  • Molecular Formula : C22_{22}H25_{25}ClN2_2O3_3S
  • Molecular Weight : 432.964 g/mol
  • CAS Number : 883976-12-3
  • IC50_{50} Values :
    • TRPM8 activation by cold: 7.8 nM
    • TRPM8 activation by icilin: 26.9 nM
    • Minimal effect on other TRP channels (IC50_{50} > 20 µM) .

This compound acts by inhibiting the TRPM8 channels, which are known to be activated by cold temperatures and cooling agents like menthol and icilin. This inhibition leads to a decrease in intracellular calcium levels in sensory neurons, effectively reducing the sensation of cold. The compound has demonstrated its efficacy in both in vitro and in vivo studies, showing significant effects on thermoregulation and pain pathways.

Pain Modulation

  • Corneal Pain Relief : In a study involving dry eye disease (DED) models, this compound was shown to reduce ongoing and cold-induced electrical activities in trigeminal neurons, alleviating corneal cold nociceptor sensitization. Chronic topical treatment with M8-B led to decreased corneal inflammation and reduced expression of inflammatory genes .
  • Thermoregulation : M8-B significantly lowers deep body temperature (Tb_b) in rodents by blocking TRPM8-mediated pathways. This effect is particularly pronounced when animals are exposed to cold environments, suggesting potential applications in therapeutic hypothermia for conditions such as cardiac arrest .

Summary of Research Findings

Study FocusFindings
Corneal Sensitivity M8-B reduces corneal cold hypersensitivity and inflammation in DED models .
Thermoregulatory Effects Decreases Tb_b effectively; more pronounced with intravenous administration .
Gene Expression Downregulates Na+^+ and K+^+ channel gene expressions associated with pain conduction in treated animals .

Case Studies

  • Dry Eye Disease Model : In a controlled experiment, DED animals treated with M8-B showed a significant reduction in corneal pain symptoms compared to untreated controls. The study highlighted the compound's ability to modulate TRPM8 expression levels, correlating with decreased pain responses .
  • Thermoregulatory Response : A study on Trpm8 knockout mice indicated that M8-B's effects on body temperature regulation are indeed mediated through TRPM8 channels, as no significant temperature changes were observed in these genetically modified subjects .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the selective antagonism of M8-B hydrochloride against TRPM8 channels?

  • Answer : In vitro assays using transfected cell lines (e.g., HEK293 cells expressing TRPM8) should be conducted. Measure intracellular Ca²⁺ influx or whole-cell patch-clamp recordings to assess inhibition of cold- or agonist-induced TRPM8 activation. Include positive controls (e.g., known TRPM8 antagonists like AMTB) and validate selectivity by testing against other TRP channels (TRPV1, TRPA1) at concentrations up to 20 µM .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Answer : Provide detailed synthesis protocols, including reaction conditions (solvents, temperatures, catalysts) and purification steps (e.g., recrystallization). Characterize the compound using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>99% purity). Report melting points, solubility in water/DMSO, and batch-specific variations in physicochemical properties .

Q. What are the standard in vitro models for evaluating this compound’s bioactivity?

  • Answer : Use primary sensory neurons from rodents or human dorsal root ganglia to assess TRPM8 inhibition. Measure cold-evoked action potentials or menthol-induced calcium signaling. Compare results across species (rat, mouse, human) to identify interspecies variability in potency (e.g., IC₅₀ values ranging from 7.8 nM to 64.3 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Answer : Conduct meta-analyses of published data, accounting for variables such as assay temperature, agonist concentration (e.g., icilin vs. menthol), and cell type. Validate findings using orthogonal methods (e.g., electrophysiology vs. calcium imaging) and apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What experimental design strategies minimize bias in preclinical studies of this compound for pain management?

  • Answer : Implement blinded, randomized animal trials with appropriate sample sizes (power analysis). Use positive controls (e.g., established TRPM8 antagonists) and negative controls (vehicle-only groups). Measure outcomes like cold allodynia in neuropathic pain models (e.g., chronic constriction injury) while controlling for ambient temperature fluctuations .

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS penetration?

  • Answer : Modify the compound’s lipophilicity (logP) via structural analogs while maintaining TRPM8 affinity. Assess blood-brain barrier (BBB) permeability using in vitro models (e.g., MDCK-MDR1 cells) and in vivo microdialysis. Monitor plasma protein binding and metabolic stability in liver microsomes to refine dosing regimens .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with TRPM8 inhibition. Use conditional TRPM8 knockout models to isolate target-specific effects. Evaluate off-target actions via transcriptomic profiling (RNA-seq) or broad-spectrum receptor screening .

Q. How should researchers ethically validate this compound’s therapeutic potential in animal models of urinary dysfunction?

  • Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols) for studies involving bladder cystometry or cold-induced urinary reflexes. Prioritize non-invasive measures (e.g., voiding spot assays) and minimize subject numbers through robust experimental design. Include humane endpoints and justify translational relevance .

Q. Methodological Resources

  • Data Interpretation : For conflicting bioactivity data, apply Bayesian statistics to weigh evidence quality or use machine learning to identify hidden variables (e.g., batch effects) .
  • Structural Analysis : Combine X-ray crystallography with molecular dynamics simulations to map M8-B’s binding interactions with TRPM8 .
  • Ethical Reporting : Follow ARRIVE 2.0 guidelines for preclinical studies, ensuring transparency in data collection, analysis, and limitations .

Eigenschaften

IUPAC Name

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQJBHACRTZLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.